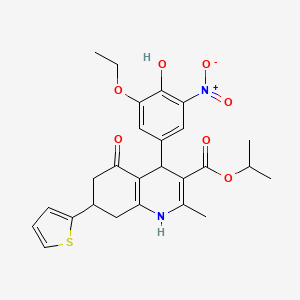![molecular formula C24H20N2O3 B11613197 (4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B11613197.png)
(4Z)-4-{[(4-ethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines These compounds are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include the condensation of an appropriate amine with a ketone or aldehyde, followed by cyclization and further functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow reactions, use of industrial-grade solvents and reagents, and implementation of purification techniques such as crystallization or chromatography to ensure the compound meets required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction could introduce additional functional groups or modify existing ones.
Reduction: This could be used to alter the oxidation state of the compound, potentially changing its reactivity or biological activity.
Substitution: This reaction could replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including considerations of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated tetrahydroisoquinoline.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE could be studied for its potential biological activities. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and neuroprotective properties.
Medicine
In medicine, this compound might be explored as a potential therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly if it shows activity against specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties might make it useful in applications such as coatings, adhesives, or electronic materials.
Mécanisme D'action
The mechanism of action of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes. Detailed studies would be needed to elucidate these mechanisms and identify the key molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other tetrahydroisoquinolines or derivatives with similar functional groups. Examples could include:
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Phenyl-1,2,3,4-tetrahydroisoquinoline
- 4-Ethoxyphenyl derivatives of other heterocycles
Uniqueness
The uniqueness of (4E)-4-{[(4-ETHOXYPHENYL)AMINO]METHYLIDENE}-2-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific combination of functional groups and structural features. This could confer unique reactivity, biological activity, or physical properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C24H20N2O3 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
4-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-2-phenylisoquinolin-1-one |
InChI |
InChI=1S/C24H20N2O3/c1-2-29-19-14-12-17(13-15-19)25-16-22-20-10-6-7-11-21(20)23(27)26(24(22)28)18-8-4-3-5-9-18/h3-16,28H,2H2,1H3 |
Clé InChI |
MGDUKKABQKJWJI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(butan-2-yl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11613121.png)
![6-Imino-7-(2-methoxyethyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11613125.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11613126.png)
![4-bromo-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11613128.png)
![(7Z)-7-(3-bromobenzylidene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11613129.png)
![5-butyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11613142.png)

![2-{3-[2-(2,4-dichlorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetamide](/img/structure/B11613156.png)
![5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11613180.png)
![N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]propanamide](/img/structure/B11613181.png)
![ethyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11613187.png)
![N-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11613209.png)
![5-(2-hydroxy-3-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11613211.png)

